molecular formula C8H11NO5 B1449375 1-(1-Carboxyethyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 43094-89-9

1-(1-Carboxyethyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1449375
CAS RN: 43094-89-9
M. Wt: 201.18 g/mol
InChI Key: JMDPOIDTCBXAJM-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s appearance (e.g., color, state of matter) and any distinctive odors.



Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may also include yield percentages and any challenges or unique aspects of the synthesis process.



Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This involves studying the compound’s reactivity with other substances and its role in chemical reactions. It may also include information about the compound’s stability and any notable reaction mechanisms.



Physical And Chemical Properties Analysis

This includes information about the compound’s melting point, boiling point, solubility, density, and other physical and chemical properties.


Scientific Research Applications

Anticancer and Antimicrobial Activity

1-(1-Carboxyethyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, specifically 5-oxopyrrolidine derivatives, have been explored for their potential in treating cancer and combating microbial infections. Notably, certain derivatives demonstrated significant anticancer activity against A549 cells and exhibited promising antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, indicating their potential as scaffolds for developing new therapeutic agents targeting such conditions (Kairytė et al., 2022).

Prediction and Synthesis of Novel Bicyclic Systems

The compound has been used in the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems. These systems were then subjected to a biological activity prediction, hinting at their potential application in various fields of medicinal chemistry (Kharchenko et al., 2008).

Antioxidant Activity

Derivatives of 1-(1-Carboxyethyl)-5-oxopyrrolidine-3-carboxylic acid, specifically those with certain substituents, have shown potent antioxidant activity. Some of these derivatives outperformed well-known antioxidants like ascorbic acid in radical scavenging methods, underlining their potential as effective antioxidants (Tumosienė et al., 2019).

Spectroscopic and Quantum Mechanical Studies

The spectroscopic properties of specific 5-oxopyrrolidine-3-carboxylic acid derivatives have been extensively studied. These investigations have included analyzing the compound's structural, electronic, and thermodynamic characteristics, offering valuable insights into its physicochemical properties and potential applications in various scientific fields (Devi et al., 2020).

Safety And Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions for handling and storing the compound.


Future Directions

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Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less-known or newly synthesized compound, some of this information may not be available. In such cases, researchers often need to conduct their own experiments to fill in the gaps.


properties

IUPAC Name

1-(1-carboxyethyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO5/c1-4(7(11)12)9-3-5(8(13)14)2-6(9)10/h4-5H,2-3H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDPOIDTCBXAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CC(CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401233630
Record name 4-Carboxy-α-methyl-2-oxo-1-pyrrolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401233630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Carboxyethyl)-5-oxopyrrolidine-3-carboxylic acid

CAS RN

43094-89-9
Record name 4-Carboxy-α-methyl-2-oxo-1-pyrrolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43094-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Carboxy-α-methyl-2-oxo-1-pyrrolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401233630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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